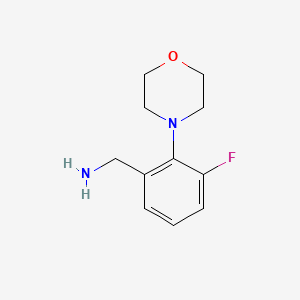

(3-Fluoro-2-morpholinophenyl)methanamine

CAS No.:

Cat. No.: VC15828113

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FN2O |

|---|---|

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | (3-fluoro-2-morpholin-4-ylphenyl)methanamine |

| Standard InChI | InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2 |

| Standard InChI Key | FQDLPNIVAJBIJH-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=C(C=CC=C2F)CN |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3-fluoro-2-morpholin-4-ylphenyl)methanamine, reflecting its substituents: a fluorine atom at the 3-position, a morpholine ring at the 2-position, and a primary amine (-CH2NH2) group on the benzene ring . Its molecular formula is C11H15FN2O, with a molecular weight of 210.25 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1516937-20-4 |

| Molecular Formula | C11H15FN2O |

| Molecular Weight | 210.25 g/mol |

| InChI Key | FQDLPNIVAJBIJH-UHFFFAOYSA-N |

| SMILES Notation | C1COCCN1C2=C(C=CC=C2F)CN |

The SMILES string encodes a benzene ring substituted with fluorine, morpholine, and an aminomethyl group, while the InChIKey facilitates database searches and structural verification .

Structural Analysis

The compound’s 2D structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the benzene ring’s 2-position. The fluorine atom at the 3-position introduces electronegativity, influencing reactivity and intermolecular interactions . The primary amine group enhances solubility in polar solvents and enables participation in condensation reactions .

Physical and Chemical Properties

Physicochemical Data

-

LogP (Octanol-Water Partition Coefficient): ~1.2 (moderate lipophilicity).

-

Water Solubility: Low (<1 mg/mL at 25°C), necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution .

Table 2: Predicted Properties

| Property | Estimated Value |

|---|---|

| LogP | 1.2 |

| Hydrogen Bond Donors | 1 (NH2 group) |

| Hydrogen Bond Acceptors | 4 (O, N, F) |

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Applications in Research

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its amine group for covalent bonding with target proteins . For example, it may anchor pharmacophores in anticancer agents by interacting with ATP-binding pockets.

Material Science

Its fluorinated aromatic structure contributes to liquid crystal and polymeric film development, where fluorine enhances thermal stability and optical properties.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume